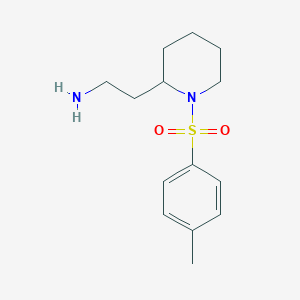

2-(1-Tosylpiperidin-2-yl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-12-5-7-14(8-6-12)19(17,18)16-11-3-2-4-13(16)9-10-15/h5-8,13H,2-4,9-11,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIWDYXSVKGMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Tosylpiperidin 2 Yl Ethanamine and Its Derivatives

Strategies for Constructing the 1-Tosylpiperidine Ring System

The formation of the 1-tosylpiperidine ring is a foundational step in the synthesis of the target molecule. This process can be dissected into two key stages: the construction of the piperidine (B6355638) core and the subsequent introduction of the tosyl group onto the nitrogen atom.

Formation of the Piperidine Core

The piperidine ring, a six-membered heterocycle containing nitrogen, can be synthesized through various methods. ontosight.ai One common and cost-effective approach involves the activation of pyridine (B92270) to form an N-alkyl- or N-acylpyridinium salt. acs.org Subsequent nucleophilic attack by an organometallic reagent can then generate a substituted dihydropyridine, which can be further derivatized to the desired piperidine. acs.org

Another versatile method is the double reductive amination of a 1,5-keto-aldehyde with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). rsc.orgrsc.org This reaction proceeds through a cascade process, yielding the corresponding piperidine product in good to excellent yields. rsc.orgrsc.org

The use of 4-piperidones as intermediates also provides a well-established route to piperidine derivatives. dtic.mil These can be synthesized through the Dieckmann condensation of a diester formed from the addition of a primary amine to two equivalents of an α,β-unsaturated ester. dtic.mil The resulting 4-piperidone (B1582916) can then be subjected to further modifications.

Introduction and Functionalization of the Tosyl Group

Once the piperidine ring is formed, the tosyl (p-toluenesulfonyl) group is introduced onto the nitrogen atom. This is typically achieved by reacting the secondary amine of the piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl group serves as a robust protecting group for the nitrogen, rendering it stable to a wide range of reaction conditions. This sulfonamide functionality is generally stable but can be removed under specific reducing conditions if necessary. meduniwien.ac.at

Stereoselective Synthesis Approaches to 2-Substituted Piperidines

Controlling the stereochemistry at the 2-position of the piperidine ring is crucial for the synthesis of specific enantiomers or diastereomers of the target compound. Several stereoselective strategies have been developed to achieve this.

One powerful approach utilizes a chiral auxiliary, such as a carbohydrate-derived moiety like D-arabinopyranosylamine. cdnsciencepub.com A domino Mannich-Michael reaction of Danishefsky's diene with an aldimine derived from the chiral auxiliary can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent manipulations can then lead to the desired stereochemically defined 2-substituted piperidine.

Another effective method employs an η4-dienetricarbonyliron complex as a stereocontrolling element. rsc.orgrsc.org This organometallic complex acts as a powerful chiral auxiliary in a double reductive amination cascade, directing the formation of a single diastereoisomeric piperidine product. rsc.orgrsc.org The stereochemical outcome is dictated by the steric bulk of the tricarbonyliron group, which controls the trajectory of the incoming nucleophile. rsc.org The iron moiety can be subsequently removed to yield the free 2-substituted piperidine. rsc.orgrsc.org

Furthermore, asymmetric carbon-carbon bond-forming reactions at the 2-position of a piperidine skeleton have been developed. researchgate.netresearchgate.net These methods often involve the use of a chiral catalyst, such as a copper(II)-chiral oxazoline (B21484) complex, to catalyze the reaction between a cyclic enamide and a nucleophile, affording a 2-substituted piperidine with moderate to good enantioselectivity. researchgate.netresearchgate.net

Installation of the Ethanamine Side Chain at the Piperidine 2-Position

The final key transformation is the introduction of the ethanamine side chain at the 2-position of the 1-tosylpiperidine ring. This involves the formation of a carbon-carbon bond followed by the introduction and potential transformation of the primary amine functionality.

Carbon-Carbon Bond Formation Methodologies

Various methodologies can be employed to form the carbon-carbon bond at the 2-position of the piperidine ring. A common strategy involves the reaction of an electrophilic piperidine precursor with a suitable two-carbon nucleophile. For instance, an N-acyliminium ion, generated in situ from an α-methoxylated carbamate, can react with electron-rich olefins or active methylene (B1212753) compounds to install the desired side chain. researchgate.net

Alternatively, a nucleophilic piperidine species can be reacted with a two-carbon electrophile. For example, the enolate of a piperidone can be alkylated with a two-carbon electrophile. cdnsciencepub.com Another approach involves the conjugate addition of a nucleophile to a dehydropiperidinone. cdnsciencepub.com

Introduction and Transformation of the Primary Amine Functionality

The introduction of the primary amine is a critical step in the synthesis of 2-(1-tosylpiperidin-2-yl)ethanamine. byjus.com This can be achieved through several methods.

One common route is the reduction of a nitrile group. If the carbon-carbon bond formation step introduces a cyanomethyl group (-CH2CN) at the 2-position, this can be readily reduced to the corresponding ethanamine side chain (-CH2CH2NH2) using a reducing agent such as lithium aluminum hydride (LiAlH4).

Another approach involves the Gabriel synthesis, where a phthalimide (B116566) anion is used as an ammonia (B1221849) surrogate to introduce the nitrogen atom. byjus.com This is then followed by hydrazinolysis or acidic hydrolysis to liberate the primary amine. byjus.com

Reductive amination of a suitable aldehyde or ketone precursor at the end of the two-carbon side chain is also a viable method for introducing the primary amine. acs.org

Protecting Group Chemistry in the Synthesis of this compound

The synthesis of complex molecules containing multiple reactive sites, such as this compound, relies heavily on the strategic use of protecting groups. These groups act as temporary masks, preventing a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. organic-chemistry.orgpressbooks.pub A successful protecting group strategy requires that the group is easy to introduce, stable under a variety of reaction conditions, and can be removed selectively in high yield when no longer needed. organic-chemistry.orgpressbooks.pub

In the structure of this compound, two key functional groups require consideration: the secondary amine within the piperidine ring and the primary amine of the ethanamine side chain. The tosyl (Ts) group, a sulfonyl group derived from p-toluenesulfonic acid, serves as a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions, though it can be removed by strong reducing agents like sodium in liquid ammonia. libretexts.org

With the piperidine nitrogen secured, the synthesis must address the primary amine on the side chain. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is highly stable under basic and nucleophilic conditions but can be easily and cleanly removed with acid, such as trifluoroacetic acid (TFA). organic-chemistry.org

This difference in lability between the tosyl and Boc groups is the foundation of an orthogonal protection strategy. organic-chemistry.orgnih.gov Orthogonal protection allows for the selective removal of one protecting group in the presence of another by using specific, non-interfering reaction conditions. organic-chemistry.orgnih.gov For instance, the Boc group on the primary amine can be removed using TFA without affecting the tosyl group on the piperidine ring. This allows for subsequent modification of the primary amine while the rest of the molecule remains protected.

Table 1: Overview of Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Key Deprotection Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz, Tosyl |

| Tosyl (p-Toluenesulfonyl) | Ts | Tosyl chloride (TsCl) | Strong Reducing Agents (e.g., Na/NH₃) | Boc, Fmoc |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Boc, Cbz, Tosyl |

| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

Exploration of Biocatalytic Pathways for Chiral Ethanamine Synthesis

Biocatalysis, the use of enzymes to perform chemical transformations, has become a powerful and environmentally benign alternative to traditional chemical methods for synthesizing chiral compounds. mdpi.comwiley.com For the production of chiral amines, several classes of enzymes are particularly valuable, offering high stereoselectivity under mild reaction conditions. nih.gov While specific literature on the direct biocatalytic synthesis of this compound is limited, the principles can be applied to its chiral precursors.

Transaminases (TAs) , specifically ω-transaminases (ω-TAs), are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govdiva-portal.org These enzymes catalyze the transfer of an amino group from an amine donor, such as L-alanine or isopropylamine, to a ketone substrate. nih.govnih.gov For a precursor to the target molecule, a hypothetical 2-(1-tosylpiperidin-2-yl)acetaldehyde or a related ketone could be converted into the desired chiral amine with high enantiomeric excess by selecting an appropriate (R)- or (S)-selective transaminase. nih.govdovepress.com The industrial value of transaminases has been demonstrated in the large-scale synthesis of sitagliptin, an antidiabetic drug. nih.govnih.gov

Monoamine Oxidases (MAOs) are another class of enzymes useful in chiral amine synthesis. acs.orgmanchester.ac.uk MAOs catalyze the oxidation of amines to imines using molecular oxygen. hep.com.cn They are particularly useful in deracemization processes. In this strategy, an MAO selectively oxidizes one enantiomer of a racemic amine mixture to the corresponding imine. researchgate.netnih.gov This imine can then be reduced back to the amine using a non-selective reducing agent, leading to an enrichment of the desired, non-oxidized amine enantiomer. nih.gov Variants of MAO from Aspergillus niger (MAO-N) have been engineered to accept a broad range of amine substrates. acs.orgmanchester.ac.uk

Other redox biocatalysts, such as Amine Dehydrogenases (AmDHs) and Imine Reductases (IREDs) , also contribute to the toolbox for chiral amine synthesis. nih.govdovepress.com AmDHs catalyze the reductive amination of ketones using ammonia, while IREDs perform the stereoselective reduction of pre-formed imines. dovepress.commanchester.ac.uk These enzymatic methods collectively represent a mature and highly sought-after approach for producing enantiopure amines for the pharmaceutical and chemical industries. wiley.com

Table 2: Key Enzyme Classes in Chiral Amine Synthesis

| Enzyme Class | Abbreviation | Catalytic Function | Typical Substrates |

| Transaminase | TA / ω-TA | Asymmetric amination of ketones/aldehydes. nih.gov | Prochiral ketones, Amino donors (e.g., L-alanine). nih.gov |

| Monoamine Oxidase | MAO | Enantioselective oxidation of amines. acs.org | Primary, secondary, and tertiary amines. hep.com.cn |

| Amine Dehydrogenase | AmDH | Reductive amination of ketones using ammonia. dovepress.com | Ketones, Ammonia, NAD(P)H. dovepress.com |

| Imine Reductase | IRED | Stereoselective reduction of imines. manchester.ac.uk | Pre-formed cyclic and acyclic imines. manchester.ac.uk |

Chemical Transformations and Reactivity of 2 1 Tosylpiperidin 2 Yl Ethanamine

Reactivity of the Tosylamide Moiety

The tosyl group, a common protecting group for amines, significantly influences the reactivity of the piperidine (B6355638) nitrogen. wikipedia.org Its electron-withdrawing nature decreases the nucleophilicity of the nitrogen atom it is attached to, while also providing a site for specific chemical manipulations.

Selective Cleavage and Deprotection Strategies

The removal of the tosyl group is a crucial step in many synthetic pathways to liberate the secondary amine of the piperidine ring. This deprotection can be achieved under various conditions, often requiring reductive or strongly acidic environments. wikipedia.org

Common methods for tosyl group cleavage that could be applicable to 2-(1-Tosylpiperidin-2-yl)ethanamine include:

Reductive Cleavage: Reagents like samarium(II) iodide (SmI2) in the presence of an amine and water can facilitate the rapid and efficient removal of tosyl groups from amides and esters, often in near-quantitative yields. researchgate.net Another approach involves the use of sodium in liquid ammonia (B1221849).

Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) in combination with a scavenger like thioanisole (B89551) can be employed for tosyl group deprotection. researchgate.net Methanesulfonic acid (MeSO3H) has also been utilized for this purpose. researchgate.net

Table 1: Selected Reagents for Tosyl Group Deprotection

| Reagent System | Conditions | Comments |

| SmI2/Amine/Water | Room Temperature | Fast and high-yielding. researchgate.net |

| Na/NH3 (liquid) | Low Temperature | Classic reductive method. |

| HBr/Phenol | Heating | Harsh acidic conditions. |

| Trifluoroacetic acid (TFA)/Thioanisole | Room Temperature | Commonly used acidic conditions. researchgate.net |

| Methanesulfonic acid (MeSO3H)/TFA/Thioanisole | Room Temperature | Alternative acidic method. researchgate.net |

Functional Group Interconversions Involving the Sulfonyl Group

While complete removal of the tosyl group is common, the sulfonyl moiety itself can undergo transformations. These reactions are less frequent but can be useful in specific synthetic contexts. For example, the sulfonyl group can be converted to other functionalities, although this is less straightforward than deprotection. vanderbilt.edu

Transformations Involving the Piperidine Nitrogen and Ring System

Once the tosyl group is removed, the resulting secondary amine on the piperidine ring becomes a versatile handle for further functionalization. The piperidine ring itself can also participate in various reactions.

Alkylation and Acylation Reactions at the Piperidine Nitrogen

The deprotected piperidine nitrogen readily undergoes N-alkylation and N-acylation reactions. These are standard transformations for secondary amines and allow for the introduction of a wide variety of substituents.

N-Alkylation: This can be achieved using alkyl halides (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate or N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile (B52724) or DMF. researchgate.net Reductive amination is another common method for N-alkylation.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkylpiperidine |

| N-Alkylation | Alkyl halide, DIPEA, Acetonitrile | N-Alkylpiperidine |

| N-Acylation | Acyl chloride, Triethylamine, CH2Cl2 | N-Acylpiperidine |

| N-Acylation | Carboxylic acid anhydride, Pyridine (B92270) | N-Acylpiperidine |

Ring Modification and Rearrangement Pathways

The piperidine ring system can undergo various modifications and rearrangements, often catalyzed by acids or transition metals. cardiff.ac.uk For instance, palladium-catalyzed rearrangement reactions have been developed to synthesize medicinally relevant morphan scaffolds from substituted piperidines. bris.ac.uk While specific examples for this compound are not extensively documented, the principles of such transformations could potentially be applied. These reactions often involve complex mechanistic pathways, including steps like β-hydride elimination. bris.ac.uk

Derivatizations of the Primary Ethanamine Functionality

The primary amino group of the ethanamine side chain is a key site for a wide array of chemical modifications. Derivatization of this group is often employed to introduce reporter groups, linkers, or to build more complex molecular architectures. thermofisher.com

Common derivatization reactions for the primary amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., dansyl chloride) to form sulfonamides.

Alkylation: Reaction with alkyl halides, though this can lead to mixtures of mono- and di-alkylated products.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

Reaction with Isocyanates or Isothiocyanates: To form ureas or thioureas, respectively.

A variety of derivatizing agents are available to introduce fluorescent tags or other labels, facilitating analysis by techniques like HPLC. thermofisher.comthermofisher.com

Table 3: Common Derivatizing Reagents for Primary Amines

| Reagent | Functional Group Introduced | Application |

| o-Phthalaldehyde (OPA) | Fluorescent isoindole | HPLC analysis thermofisher.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescent carbamate | HPLC analysis thermofisher.com |

| Dansyl chloride | Fluorescent sulfonamide | Labeling |

| Phenylisothiocyanate (PITC) | Phenylthiourea | Protein sequencing |

Condensation Reactions, Including Schiff Base Formation

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netdergipark.org.tr These reactions typically proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. najah.edu

Schiff bases derived from similar amine-containing compounds are known to be flexible compounds with a broad range of applications. researchgate.net The formation of the imine or azomethine group (-C=N-) is a key transformation. dergipark.org.tr For instance, new Schiff base compounds have been synthesized through the condensation of an amine with aldehydes like 2-methoxybenzaldehyde. researchgate.net The stability and effectiveness of the resulting Schiff base can be influenced by the nature of the aldehyde, with aromatic aldehydes generally forming more stable compounds than aliphatic ones. researchgate.net

In a related context, the condensation of 2-(piperidin-4-yl)ethanamine (B1607912) with various aldehydes has been shown to produce Schiff bases in high yields. najah.edu This suggests that this compound would behave similarly, reacting with a variety of carbonyl compounds to generate a diverse library of Schiff base derivatives. These reactions are often monitored using spectroscopic techniques like FTIR and UV-Vis to confirm the formation of the C=N bond. najah.edu The resulting Schiff bases can serve as precursors for the synthesis of more complex molecules, including various heterocyclic systems. dergipark.org.tr

Formation of Amides, Ureas, and Carbamates

The primary amine of this compound is a key functional group for the synthesis of amides, ureas, and carbamates. These reactions are fundamental in medicinal chemistry and materials science for creating compounds with diverse biological activities and properties.

Amide Formation: Amides are typically synthesized by reacting the amine with carboxylic acids, acid chlorides, or acid anhydrides. For example, the synthesis of 2-(2-benzamido)ethyl-4-phenylthiazole involved the formation of an amide bond. nih.gov This highlights a common strategy for modifying amine-containing scaffolds.

Urea (B33335) Formation: Ureas can be formed through several methods. A direct approach involves the reaction of the amine with an isocyanate. organic-chemistry.org Unsymmetrical ureas can be synthesized chemoselectively by reacting isocyanates with amines in water, which offers a sustainable and efficient process. organic-chemistry.org Another method involves the carbonylation of azides in the presence of amines, catalyzed by palladium on carbon (Pd/C), which produces ureas with nitrogen gas as the only byproduct. organic-chemistry.org The synthesis of urea derivatives of thiazol-2-ethylamines has been explored for their potential biological activity. nih.gov

Carbamate Formation: Carbamates are readily synthesized from amines. One common method is the reaction with a chloroformate. Alternatively, a one-pot reaction of carbonylimidazolide with an amine in water provides an efficient route to carbamates. organic-chemistry.org Indium triflate can catalyze the synthesis of carbamates from alcohols and urea, where the amine can also be carbamoylated to form N-substituted ureas. organic-chemistry.org The synthesis of carbamates has been demonstrated in the creation of various biologically active molecules. uva.nlresearchgate.net

The following table summarizes the types of derivatives that can be formed from this compound:

| Derivative Type | Reactant | General Reaction |

| Amide | Carboxylic Acid, Acid Chloride, or Anhydride | R-NH₂ + R'-COX → R-NH-COR' + HX |

| Urea | Isocyanate | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |

| Carbamate | Chloroformate | R-NH₂ + Cl-COOR' → R-NH-COOR' + HCl |

Coordination Chemistry and Ligand Formation Studies

The nitrogen atoms in this compound, particularly the primary amine, possess lone pairs of electrons that allow the molecule to act as a ligand in coordination chemistry. Ligands are molecules or ions that donate a pair of electrons to a central metal atom or ion to form a coordination complex. libretexts.org

Schiff bases derived from primary amines are well-known for their ability to form stable complexes with a variety of transition metals, including Zn(II), Cu(II), Ni(II), Co(II), and Fe(III). researchgate.net The resulting metal complexes can exhibit different coordination geometries, such as tetrahedral or distorted trigonal bipyramidal, depending on the metal ion and other ligands present. researchgate.net The imine nitrogen of the Schiff base and other donor atoms within the ligand structure chelate to the metal center. researchgate.net

The stability of these metal complexes is influenced by several factors, including the nature of the metal ion and the ligand itself. For instance, class 'a' metals (e.g., first-row transition metals) tend to form stable complexes with ligands containing N, O, or F donor atoms, while class 'b' metals (e.g., second and third-row transition metals) prefer ligands with P, S, or Cl donors. dalalinstitute.com The charge on the central metal ion also plays a crucial role; higher charges generally lead to more stable complexes. dalalinstitute.com

The formation of these complexes can be studied using various techniques, including spectrophotometric methods, to determine their stability constants (log β). dalalinstitute.com The ability of this compound and its derivatives to form coordination complexes makes them valuable in the development of new catalysts, sensors, and materials with specific electronic or magnetic properties. analis.com.myrsc.org

Coupling Reactions and Annulation Strategies

The structural framework of this compound and its derivatives can be further elaborated using coupling reactions and annulation strategies to construct more complex molecular architectures, including fused ring systems.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming new carbon-carbon bonds. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. While the parent compound this compound does not directly participate as a coupling partner in these standard cross-coupling reactions, its derivatives, which can be functionalized with appropriate groups (e.g., halides), could be utilized. For example, the synthesis of novel chromophoric intermediates has been achieved via Suzuki and Stille coupling reactions involving various heterocyclic units. mdpi.com Copper-catalyzed coupling reactions have also been employed for the asymmetric synthesis of complex molecules. beilstein-journals.org

Annulation Strategies: Annulation refers to the formation of a new ring onto an existing molecule. Metal-mediated [2+2+1] annulations are a notable class of reactions for constructing five-membered rings. nih.gov These processes often involve the reaction of unsaturated species like alkynes and imines in the presence of a metal catalyst, such as titanium. nih.gov For instance, a regio- and stereoselective cross-coupling reaction between internal alkynes and imines can lead to the formation of γ-lactams. nih.gov

Derivatives of this compound, particularly its Schiff bases, could potentially participate in such annulation reactions. The imine functionality of the Schiff base can react with an alkyne in a [2+2+1] cycloaddition to generate functionalized heterocyclic structures. These annulative coupling technologies provide a powerful means to build complex polycyclic systems from relatively simple starting materials. nih.gov

The table below outlines some potential applications of coupling and annulation reactions with derivatives of this compound.

| Reaction Type | Potential Substrate (Derivative) | Potential Product |

| Suzuki-Miyaura Coupling | Halogenated derivative of the tosylpiperidine ring | Biaryl or vinyl-substituted piperidine |

| Stille Coupling | Stannylated derivative of the tosylpiperidine ring | Ketone or aryl-substituted piperidine |

| [2+2+1] Annulation | Schiff base derivative | Fused heterocyclic system (e.g., containing a γ-lactam) |

Applications As a Versatile Synthetic Building Block in Organic Chemistry

Construction of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of modern organic chemistry, and 2-(1-Tosylpiperidin-2-yl)ethanamine serves as a valuable starting material in this endeavor. The presence of both a nucleophilic amino group and a modifiable piperidine (B6355638) ring allows for the creation of diverse heterocyclic frameworks.

One notable application is in the synthesis of piperidine-fused heterocycles. The primary amine can react with various electrophiles to initiate cyclization reactions, leading to the formation of bicyclic and polycyclic systems. For instance, condensation of this compound with appropriate carbonyl compounds can yield fused pyrazines, imidazoles, or other nitrogen-containing heterocycles. The tosyl group, while serving as a protecting group, can also influence the stereochemical outcome of these cyclization reactions.

Furthermore, the piperidine ring itself can be a template for constructing more intricate structures. Ring-closing metathesis, Diels-Alder reactions, and other pericyclic reactions can be employed to build additional rings onto the piperidine core, leading to novel and complex molecular architectures. The strategic removal or modification of the tosyl group at a later stage provides further opportunities for diversification.

Role in Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rug.nlacsgcipr.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. acsgcipr.orgscispace.com this compound, with its distinct functional groups, is an ideal candidate for participation in MCRs.

The primary amine of this compound can act as a key nucleophilic component in various MCRs. For example, in the Ugi four-component reaction, it can react with an aldehyde, an isocyanide, and a carboxylic acid to produce complex α-acylamino carboxamides. Similarly, in the Passerini three-component reaction, it can combine with a carboxylic acid and an isocyanide to form α-acyloxy carboxamides.

The ability to participate in these reactions allows for the rapid assembly of complex molecules from simple and readily available starting materials. The products of these MCRs, bearing the 2-(1-tosylpiperidin-2-yl) moiety, can then be further elaborated, taking advantage of the reactivity of the piperidine ring and the potential for tosyl group modification. This approach provides a powerful strategy for the diversity-oriented synthesis of compound libraries for drug discovery and other applications. scispace.comresearchgate.net

Precursor for the Synthesis of Advanced Scaffolds in Chemical Research

In medicinal chemistry and materials science, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. nih.gov The development of novel scaffolds is crucial for the discovery of new drugs and materials with desired properties. This compound serves as a valuable precursor for the synthesis of advanced and sp³-rich scaffolds. nih.govbris.ac.uk

The piperidine ring is a common motif in many biologically active compounds and natural products. By using this compound as a starting point, chemists can systematically modify the piperidine core and the ethylamine (B1201723) side chain to create a diverse range of new scaffolds. For example, the primary amine can be used as a handle to introduce various substituents or to link the piperidine ring to other molecular fragments.

One strategy, known as scaffold hopping, involves making small but significant changes to an existing scaffold to create a new one with potentially improved properties. nih.gov this compound can be a key intermediate in such strategies, allowing for the exploration of new chemical space around the piperidine core. The resulting novel scaffolds can then be evaluated for their biological activity or material properties.

Contributions to the Development of Novel Catalysts or Ligands

The development of new catalysts and ligands is essential for advancing the field of organic synthesis. Chiral ligands, in particular, are crucial for asymmetric catalysis, which allows for the selective synthesis of one enantiomer of a chiral molecule. This compound, being a chiral molecule itself (if prepared from an enantiomerically pure starting material), can be used as a building block for the synthesis of novel chiral ligands. rsc.org

The primary amine and the nitrogen atom of the piperidine ring can both act as coordination sites for metal ions. By incorporating the 2-(1-tosylpiperidin-2-yl) moiety into a larger molecular framework, it is possible to create bidentate or multidentate ligands. mdpi.com These ligands can then be complexed with various transition metals, such as palladium, rhodium, or copper, to form chiral catalysts. nih.gov

The steric and electronic properties of the ligand can be fine-tuned by modifying the tosyl group or by introducing substituents on the piperidine ring. This allows for the optimization of the catalyst's activity and selectivity for a specific chemical transformation. The development of new ligands based on this compound has the potential to enable new and more efficient asymmetric reactions, contributing to the advancement of synthetic chemistry.

Advanced Spectroscopic and Computational Characterization in Academic Research

Elucidation of Molecular Structure and Stereochemistry

The precise determination of the molecular structure, including its three-dimensional arrangement (stereochemistry), is fundamental to understanding the properties and potential applications of a chemical compound. A suite of advanced spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(1-Tosylpiperidin-2-yl)ethanamine, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) ring would appear as a series of multiplets due to complex spin-spin coupling. The presence of the tosyl group significantly influences the chemical shifts of the adjacent piperidine protons. For instance, in a related compound, 1-tosylpiperidine, the protons on the carbons adjacent to the nitrogen (C2 and C6) are shifted downfield to around δ 2.9-3.1 ppm. rsc.org The methyl group on the tosyl moiety would present as a characteristic singlet at approximately δ 2.43 ppm. rsc.org The aromatic protons of the tosyl group would be observed in the aromatic region, typically as two doublets around δ 7.3-7.7 ppm. rsc.org The ethanamine side chain protons would also exhibit distinct signals.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the piperidine ring in 1-tosylpiperidine show signals at approximately δ 46.9 (C2, C6), 25.2 (C3, C5), and 23.5 (C4) ppm. rsc.org The tosyl group's methyl carbon appears at around δ 21.5 ppm, while the aromatic carbons and the carbon attached to the sulfur atom would be found further downfield. rsc.org The presence of the ethanamine substituent at the C2 position would alter these shifts and introduce two additional signals for the ethylamine (B1201723) carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Tosyl-CH₃ | ~2.4 | ~21.5 |

| Piperidine Ring Protons | ~1.4 - 3.8 (multiplets) | ~23-55 |

| Ethanamine-CH₂ | ~2.5 - 3.0 (multiplets) | ~35-45 |

| Tosyl-Aromatic Protons | ~7.3 - 7.8 (doublets) | ~127-144 |

Note: These are predicted values based on data for similar structures like 1-tosylpiperidine and other substituted piperidines. Actual values may vary.

Vibrational and Electronic Spectroscopy (FTIR, UV-Vis) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the sulfonyl group (S=O stretching) of the tosyl moiety, typically in the range of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine and ethanamine parts would appear around 2950-2850 cm⁻¹. The N-H bending vibration of the primary amine could be observed around 1650-1580 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the tosyl group would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The aromatic tosyl group is the primary chromophore in this compound and would be expected to exhibit absorption maxima in the UV region, likely around 220-270 nm, corresponding to π-π* transitions.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3400-3250 |

| C-H Stretch (aliphatic) | 2950-2850 |

| N-H Bend (amine) | 1650-1580 |

| S=O Stretch (sulfonyl) | 1350-1300 and 1170-1150 |

| C-N Stretch | 1250-1020 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (molecular formula C₁₄H₂₂N₂O₂S, molecular weight 282.40 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern would be influenced by the stability of the resulting ions. Common fragmentation pathways for N-tosylated compounds involve cleavage of the C-S and S-N bonds. thieme-connect.de A prominent fragment would likely correspond to the tosyl group (m/z 155) or the tropylium (B1234903) ion derived from it (m/z 91). thieme-connect.de Fragmentation of the piperidine ring and the ethanamine side chain would also produce characteristic ions.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

| 283 | [M+H]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ |

| 127 | [M - CH₃C₆H₄SO₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Note: This table presents hypothetical major fragments. The actual spectrum will show a more complex pattern.

Quantum Chemical Calculations and Theoretical Studies

Computational chemistry, particularly quantum chemical calculations, offers a powerful complement to experimental techniques by providing insights into molecular properties and behavior at the atomic level.

Density Functional Theory (DFT) for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.net By solving the Kohn-Sham equations, DFT can be used to find the minimum energy conformation (optimized geometry) of this compound. These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the proposed structure. researchgate.net

A computational study on a related N-tosyl piperidine derivative demonstrated the utility of DFT in understanding reaction mechanisms and stereoselectivity. nih.gov For this compound, DFT calculations could be used to:

Determine the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

Calculate the bond lengths, bond angles, and dihedral angles.

Predict the ¹H and ¹³C NMR spectra.

Simulate the FTIR spectrum.

Analyze the molecular orbitals (HOMO and LUMO) to understand its electronic properties and reactivity.

These theoretical studies provide a deeper understanding of the molecule's intrinsic properties that are not always directly accessible through experimental methods alone.

In-Depth Analysis of this compound Reveals Limited Public Research

An extensive review of publicly available scientific literature and chemical databases indicates a significant lack of detailed research on the chemical compound This compound . While the synthesis and properties of various substituted piperidines are a broad area of chemical research, specific advanced computational and spectroscopic characterization for this particular molecule appears to be unpublished or not widely disseminated.

The requested detailed analysis, encompassing Frontier Molecular Orbital (HOMO/LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and specific conformational and stereochemical assignments for this compound, did not yield specific studies. General principles of these computational chemistry techniques are well-established and widely applied to a variety of molecules to predict reactivity, charge distribution, and three-dimensional structure. However, without specific computational studies performed on this compound, any detailed discussion on these aspects would be speculative.

Similarly, while conformational analysis is crucial for understanding the stereochemistry of substituted piperidines, with the tosyl group influencing the ring conformation, specific experimental or computational studies detailing these aspects for the target molecule were not found. Research on related compounds, such as other tosyl-substituted piperidines or different isomers, exists but does not provide the specific data required for a focused analysis of this compound. For instance, information is available for the hydrochloride salt of a positional isomer, 2-(1-Tosylpiperidin-4-yl)ethanamine, but this does not allow for a direct and accurate description of the 2-substituted isomer requested.

Due to the absence of specific research data for this compound in the public domain, a detailed article covering the advanced spectroscopic and computational characterization as outlined cannot be generated at this time.

Future Research Perspectives and Emerging Directions for 2 1 Tosylpiperidin 2 Yl Ethanamine

Development of Sustainable and Greener Synthetic Pathways

The drive towards "green chemistry" aims to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and maximizing resource efficiency. researchgate.netmdpi.com Future syntheses of 2-(1-Tosylpiperidin-2-yl)ethanamine will increasingly focus on these principles.

Current research in piperidine (B6355638) synthesis highlights several green strategies that could be adapted for the target molecule. These include the use of environmentally benign catalysts, such as iron(III) chloride (FeCl₃), which provides a sustainable alternative to more toxic heavy metal catalysts like mercury or palladium for cyclization reactions. organic-chemistry.org N-tosyl-protected substrates have shown excellent reactivity under these conditions, suggesting a viable path for the cyclization step in the synthesis of this compound. organic-chemistry.org

Another green approach involves utilizing bio-renewable starting materials. For instance, methods have been developed for producing 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan, which could be a precursor for the target molecule. rsc.org Additionally, solvent-free reaction conditions or the use of water as a solvent, as demonstrated in the multicomponent synthesis of highly functionalized piperidines, represent key areas for future optimization. mdpi.comacgpubs.org Researchers are also exploring the replacement of hazardous reagents, such as piperidine itself in processes like solid-phase peptide synthesis (SPPS), with more benign alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA), a principle that can be broadly applied to reduce the impact of related synthetic operations. rsc.org

To illustrate the potential improvements, a comparison between a hypothetical traditional synthesis and a projected greener pathway is presented below.

| Metric | Hypothetical Traditional Pathway | Projected Greener Pathway | Potential Improvement |

|---|---|---|---|

| Starting Materials | Petroleum-based | Bio-renewable (e.g., from furfural) rsc.org | Reduced carbon footprint, increased sustainability. |

| Catalyst | Precious/toxic metals (e.g., Pd, Hg) | Earth-abundant/low-toxicity metals (e.g., Fe) organic-chemistry.org | Lower cost, reduced toxicity and environmental impact. |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water or solvent-free conditions mdpi.comacgpubs.org | Elimination of volatile organic compounds (VOCs). |

| Atom Economy | Moderate | High (e.g., via multicomponent reactions) researchgate.net | Minimized waste generation. |

| Number of Steps | Multiple, with intermediate purifications | Fewer steps (one-pot or tandem reactions) | Increased efficiency, reduced energy and material consumption. |

Exploration of Novel Reaction Methodologies and Conditions

Beyond established methods, the exploration of novel reaction methodologies is critical for accessing new chemical space and improving synthetic efficiency. For this compound and its derivatives, future research will likely leverage new catalytic systems and non-conventional reaction conditions.

Recent advances in catalysis offer promising avenues. For example, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has emerged as a powerful method for accessing N-(hetero)aryl piperidines from readily available starting materials. acs.org This strategy could potentially be adapted to construct the core piperidine ring of the target molecule. Similarly, copper-catalyzed N-arylation reactions represent a common and evolving method for creating C-N bonds, which could be relevant for synthesizing derivatives. tandfonline.com The development of intramolecular radical C-H amination reactions, catalyzed by metals like cobalt or copper, also provides a modern approach to piperidine synthesis that avoids pre-functionalized substrates. mdpi.com

The use of alternative energy sources is another key direction. Microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the eco-friendly creation of piperidine-containing Schiff bases, often without the need for a catalyst or solvent. acgpubs.org This high-efficiency method could be applied to various steps in the synthesis of this compound.

The table below summarizes potential novel methodologies applicable to the synthesis of this compound and its precursors.

| Methodology | Description | Potential Application | Reference |

|---|---|---|---|

| Iron-Catalyzed Cyclization | Uses FeCl₃ for the diastereoselective synthesis of cis-2,6-disubstituted piperidines from β-amino allylic alcohols. | Formation of the tosyl-protected piperidine ring. | organic-chemistry.org |

| Rhodium-Catalyzed Reductive Transamination | Converts pyridinium salts into N-aryl piperidines using an exogenous amine. | A dearomatization strategy to build the piperidine core. | acs.org |

| Iminium Ion Platform | A bench-stable cyclic iminium salt acts as a common precursor for diversification at C2 and C3 of the piperidine ring. | Rapid synthesis of a library of functionalized piperidines from a common intermediate. | chemrxiv.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions, often under solvent-free conditions. | Condensation or cyclization steps in the synthetic route. | acgpubs.org |

| Enzymatic Oxidation/Radical Coupling | A chemo-enzymatic approach using enzymes to selectively oxidize C-H bonds, followed by radical coupling to install substituents. | Highly selective functionalization of the piperidine ring. | acs.org |

Computational Design and Prediction of New Derivatives with Desired Reactivity Profiles

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules and the prediction of their properties before synthesis. ekb.egnih.gov For this compound, computational methods can guide the development of new derivatives with tailored reactivity, solubility, and biological activity.

Techniques like Density Functional Theory (DFT) can be used to optimize molecular geometries, calculate electronic structures, and predict spectroscopic properties, ensuring that designed compounds are thermodynamically stable. arabjchem.org Analysis of molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) plots can reveal sites susceptible to nucleophilic or electrophilic attack, thereby predicting the chemical reactivity of new derivatives. ekb.egnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful approach. By building models that correlate structural descriptors with observed activity, researchers can predict the biological efficacy of novel compounds. acs.org For instance, 3D-QSAR models have been successfully used to design piperidine carboxamide derivatives as potent enzyme inhibitors. arabjchem.org This methodology could be applied to a library of virtual derivatives of this compound to prioritize candidates for synthesis.

The following table presents a hypothetical set of designed derivatives and their computationally predicted properties.

| Derivative | Modification on Parent Structure | Predicted Property (Hypothetical) | Rationale |

|---|---|---|---|

| Derivative A | Addition of a fluoro group to the tosyl ring | Increased metabolic stability | Blocking sites of metabolism. |

| Derivative B | Replacement of the ethanamine with a propanamide | Altered hydrogen bonding capacity | Exploring interactions with target binding sites. |

| Derivative C | Introduction of a hydroxyl group on the piperidine ring | Increased aqueous solubility | Improving pharmacokinetic properties. |

| Derivative D | Substitution of the tosyl group with a mesyl group | Modified reactivity of the nitrogen | Fine-tuning electronic properties. |

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Automated Synthesis)

To accelerate the synthesis and screening of new compounds, modern techniques like flow chemistry and automated synthesis are becoming increasingly vital. rsc.org These technologies offer enhanced control, safety, and scalability compared to traditional batch processing.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for handling unstable intermediates and performing multi-step sequences efficiently. nih.govuc.pt The synthesis of heterocyclic compounds, including piperidine precursors, has been successfully demonstrated in continuous-flow systems. rsc.orgresearchgate.net This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity. A multi-step flow synthesis could be designed for this compound, integrating reaction, work-up, and purification steps into a single, continuous process. rsc.org

Automated synthesis platforms, which combine robotics with chemical reactors, enable the high-throughput production of compound libraries for screening. researchgate.net For example, automated Fmoc-based peptide synthesis, which uses piperidine for deprotection, demonstrates the potential for automating reaction cycles involving piperidine-related chemistry. rsc.org An automated platform could be programmed to synthesize a library of derivatives based on the this compound scaffold, rapidly generating diverse molecules for biological evaluation.

The integration of these techniques promises to significantly accelerate the discovery and development of new chemical entities derived from this compound.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Tosylpiperidin-2-yl)ethanamine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves tosylation of a piperidine precursor followed by introduction of the ethanamine moiety. A critical step is the protection of the piperidine nitrogen using tosyl chloride under anhydrous conditions. For example, analogous procedures for piperidine derivatives (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) use refluxing in dichloromethane with a tertiary amine base to stabilize intermediates . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of piperidine to tosyl chloride) and inert atmosphere to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

-

1H and 13C NMR : Assign proton environments (e.g., tosyl group aromatic protons at δ 7.6–7.8 ppm, piperidine methylene protons at δ 2.5–3.5 ppm) and carbon framework .

-

High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C14H21N2O2S: 281.1329) and fragmentation patterns .

-

Infrared spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹ and 1170 cm⁻¹) .

Technique Key Parameters Application Reference NMR 400–600 MHz, CDCl3 Structural elucidation HRMS ESI+/ESI−, m/z accuracy <5 ppm Molecular weight validation

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats to avoid skin/eye contact .

- Ventilation : Work in a fume hood due to potential respiratory irritation from amine vapors .

- Spill management : Neutralize with diluted acetic acid and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Contradictions in stereoselectivity often arise from variable reaction conditions (e.g., solvent polarity, temperature). For example, tosylation in polar aprotic solvents (DMF) may favor different diastereomers compared to non-polar solvents (toluene). Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and confirm configurations. Kinetic vs. thermodynamic control should be assessed via time-dependent studies .

Q. What computational methods best predict the compound’s interactions with biological targets (e.g., receptors)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Model binding affinity using PubChem 3D conformers (CID: [retrieve from PubChem]) to simulate interactions with targets like dopamine receptors .

- Molecular dynamics (GROMACS) : Simulate stability of ligand-receptor complexes over 100 ns trajectories to assess binding modes .

- Quantitative structure-activity relationship (QSAR) : Corrogate substituent effects (e.g., tosyl group’s electron-withdrawing nature) with activity data .

Q. How to design assays to evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro assays :

- Radioligand binding assays : Use tritiated antagonists (e.g., [3H]spiperone for dopamine D2 receptors) to measure competitive displacement .

- cAMP inhibition assays : Monitor GPCR activity in transfected HEK293 cells .

- In vivo models :

- Rodent behavioral tests (e.g., forced swim test for antidepressant activity) with dose-response analysis (1–50 mg/kg, i.p.) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer : Discrepancies may stem from polymorphism or hydration states . Characterize batches via:

- Thermogravimetric analysis (TGA) : Detect hydrate formation (weight loss at 100–150°C) .

- Powder X-ray diffraction (PXRD) : Compare crystalline vs. amorphous forms .

- Solubility testing : Use standardized USP methods in buffers (pH 1.2–7.4) with agitation (100 rpm, 37°C) .

Ethical and Reporting Considerations

Q. What ethical guidelines apply when publishing research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.